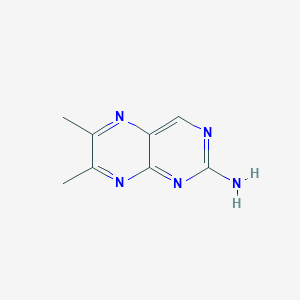

6,7-Dimethylpteridin-2-amine

Beschreibung

Pteridines as a Fundamental Heterocyclic Scaffold in Biological Systems

Pteridines are a class of nitrogen-containing heterocyclic compounds that are structurally composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. exlibrisgroup.comorientjchem.org This core structure, known as the pteridine (B1203161) nucleus, serves as a foundational scaffold for a wide array of biologically significant molecules. exlibrisgroup.comorientjchem.org The name "pteridine" itself is derived from the Greek word "pteron," meaning wing, as these compounds were first identified as pigments in the wings of butterflies. mdpi.combritannica.com Pteridine derivatives are often colored compounds and many exhibit fluorescence under UV light. mdpi.comresearchgate.net

Significance of the Pteridine Nucleus in Physiologically Active Molecules

The pteridine nucleus is a crucial component in numerous physiologically active molecules and pharmacological agents. exlibrisgroup.comorientjchem.org Its versatile structure allows for various substitutions, leading to a broad spectrum of biological activities. exlibrisgroup.com Pteridine derivatives are integral to many biological processes, including the synthesis of amino acids and nucleic acids, the production of neurotransmitters, and cardiovascular function. orientjchem.orgresearchgate.net For instance, tetrahydrobiopterin (B1682763) (BH4), an unconjugated pteridine, is an essential cofactor for several enzymes, including those involved in the synthesis of catecholamines and serotonin (B10506). researchgate.net It also plays a role in the function of nitric oxide synthases. researchgate.net Furthermore, certain pteridine derivatives, such as methotrexate (B535133) and pralatrexate, have been approved for clinical use. orientjchem.org

6,7-Dimethylpteridin-2-amine within the Pteridine Family

6,7-Dimethylpteridin-2-amine is a specific derivative of the pteridine core structure. Its chemical formula is C8H9N5. nih.gov Research has explored the synthesis of various derivatives of 6,7-dimethylpteridine, indicating its role as a building block in medicinal chemistry. For example, studies have reported the synthesis of 6,7-dimethylpteridine derivatives with substitutions at the 4-position for potential biological evaluation. ijpbs.com The synthesis of related compounds like 6,7-dimethyl-4-phenylmethoxypteridin-2-amine (B189776) involves the reaction of 6,7-dimethylpteridin-2-amine with other chemical reagents. ontosight.ai

Historical and Contemporary Academic Research Perspectives on Pteridines

The study of pteridines began with the work of Sir Frederick Gowland Hopkins, who first described the yellow pigments in butterfly wings in 1889. pteridines.org The term "pteridine" was suggested by Wieland in 1941. orientjchem.org Early research focused on the isolation and characterization of these natural pigments. britannica.comnih.gov Over the years, the field has expanded significantly, with international conferences on pterins and folates being held since 1952, fostering collaboration and knowledge exchange. pteridines.org

Contemporary research on pteridines is multifaceted. A significant area of investigation is their role as biomarkers for various diseases. nih.gov For example, urinary pteridines are studied as potential indicators for certain types of cancer. nih.gov Another major focus is the synthesis of novel pteridine derivatives with potential therapeutic applications. Researchers are actively designing and synthesizing new pteridine-based compounds and evaluating their biological activities, such as their ability to inhibit enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1). orientjchem.orgnih.govzsmu.edu.ua The synthesis of these compounds often involves multi-step processes, starting from precursors like 4,5-diaminopyrimidines. ijpbs.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dimethylpteridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3H,1-2H3,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEJQTTZZROSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=C(N=C2N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286437 | |

| Record name | 6,7-dimethylpteridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19153-00-5 | |

| Record name | NSC45781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethylpteridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Biological Roles of Pteridine Derivatives

Involvement of Pteridines in Fundamental Biological Processes

Pteridine (B1203161) derivatives are indispensable for several core biochemical functions, including the metabolism of amino acids, the synthesis of nucleic acids, and the production of neurotransmitters. derpharmachemica.comorientjchem.org

Role in Amino Acid Metabolism

A key pteridine derivative, tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for the aromatic amino acid hydroxylases. ahajournals.orgresearchgate.netnih.gov These enzymes are crucial for the metabolism of several amino acids. wikipedia.org Phenylalanine hydroxylase (PAH), the first enzyme discovered to require BH4, catalyzes the conversion of L-phenylalanine to L-tyrosine. nih.govwikipedia.org A deficiency in this process can lead to a harmful accumulation of phenylalanine. wikipedia.org

Furthermore, BH4 is a necessary cofactor for tyrosine hydroxylase and tryptophan hydroxylase. nih.govmedlink.com Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) from tyrosine, while tryptophan hydroxylase is essential for the synthesis of serotonin (B10506) from tryptophan. mdpi.comnih.gov The involvement of BH4 in these hydroxylation reactions underscores the central role of pteridine derivatives in amino acid conversion and the production of vital biomolecules. nih.govmdpi.com

Contribution to Nucleic Acid Synthesis

Pteridine derivatives, particularly in the form of folates (vitamin B9), are critically important for the synthesis of nucleic acids (DNA and RNA). nzqa.govt.nzoregonstate.edunih.gov Folate coenzymes are involved in one-carbon metabolism, where they act as donors and acceptors of one-carbon units in reactions necessary for the synthesis of the building blocks of DNA and RNA. oregonstate.edunews-medical.net

Impact on Neurotransmitter Production and Cardiovascular Function

Pteridine derivatives have a profound impact on both the nervous and cardiovascular systems. The synthesis of several key monoamine neurotransmitters is dependent on the pteridine cofactor tetrahydrobiopterin (BH4). wikipedia.orgmedlink.com BH4 is essential for the function of tyrosine hydroxylase and tryptophan hydroxylase, enzymes that produce dopamine (B1211576) and serotonin, respectively. mdpi.comnih.gov Dopamine and serotonin are crucial for regulating mood, cognition, and motor control. researchgate.net

In the cardiovascular system, BH4 is a critical cofactor for all three isoforms of nitric oxide synthase (NOS). ahajournals.orgnih.govmedlink.com NOS enzymes produce nitric oxide (NO), a vital signaling molecule involved in vasodilation (the widening of blood vessels), which helps regulate blood flow and pressure. ahajournals.orgwikipedia.org The availability of BH4 is a key regulator of NOS activity; a deficiency can lead to "uncoupling" of the enzyme, resulting in the production of superoxide (B77818) radicals instead of NO, which can contribute to endothelial dysfunction. nih.govfrontiersin.org Consequently, pteridine metabolism is intricately linked to vascular health and the prevention of cardiovascular diseases like hypertension and atherosclerosis. nih.govbmj.com

Pteridine Derivatives as Precursors in Biosynthetic Routes

Pteridine compounds serve as foundational molecules in the synthesis of other vital cofactors and complex molecules. Their structural versatility allows them to be modified into a range of derivatives with specific biological functions.

Precursor Role of 6,7-Dimethylpterin in Folate Biosynthesis and other Pteridine Derivatives

The compound 6,7-Dimethylpterin is a pteridine derivative that serves as a notable precursor in the biosynthesis of folate and other related pteridines in various organisms. cymitquimica.com Substituted pteridines are known intermediates in the creation of dihydrofolic acid in many microorganisms. wikipedia.org The folate biosynthesis pathway begins with guanosine (B1672433) triphosphate (GTP) and involves several enzymatic steps to form a pteridine core structure, which is then combined with other components to create folate. srce.hrfrontiersin.org While not a direct human precursor, the study of pterin (B48896) precursors like 6,7-dimethylpterin in microorganisms provides insight into the fundamental pathways of folate synthesis. cymitquimica.comasm.org

Pteridines as Coenzymes and Cofactors in Metabolic Pathways

Pteridine derivatives are a versatile class of cofactors essential for a wide range of metabolic reactions. nih.gov Their primary function is often to facilitate redox reactions and one-carbon transfers.

The most well-studied pteridine cofactors include tetrahydrobiopterin (BH4) and folates. numberanalytics.com As previously detailed, BH4 is indispensable for aromatic amino acid hydroxylases and nitric oxide synthases. frontiersin.orgportlandpress.com Folates, in their active tetrahydrofolate form, are central to one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids like methionine. oregonstate.eduwikipedia.org

Another critical pteridine-based cofactor is the molybdenum cofactor (Moco). wikipedia.org Moco is unique in that it contains a pterin that is fused to a pyran ring and coordinates a molybdenum atom. brynmawr.edunih.gov This cofactor is essential for the function of molybdoenzymes, which are involved in critical metabolic processes such as the detoxification of sulfite (B76179) by sulfite oxidase and purine (B94841) metabolism by xanthine (B1682287) oxidase. brynmawr.eduresearchgate.netnih.gov The pterin ligand in Moco is known as molybdopterin, and it is required by nearly all molybdenum-containing and all tungsten-containing enzymes across all domains of life. wikipedia.org

The diverse roles of these pteridine-based cofactors are summarized in the table below.

| Pteridine-Based Cofactor | Key Associated Enzymes | Primary Metabolic Function |

| Tetrahydrobiopterin (BH4) | Phenylalanine hydroxylase, Tyrosine hydroxylase, Tryptophan hydroxylase, Nitric oxide synthases (NOS) | Amino acid metabolism, Neurotransmitter synthesis, Nitric oxide production researchgate.netwikipedia.orgnih.gov |

| Tetrahydrofolate (THF) | Dihydrofolate reductase, Thymidylate synthase, Methionine synthase | One-carbon transfer reactions, Nucleic acid (purine and thymidylate) synthesis, Amino acid interconversion oregonstate.edunews-medical.netwikipedia.org |

| Molybdenum Cofactor (Moco) | Sulfite oxidase, Xanthine oxidase, Aldehyde oxidase, Nitrate reductase | Sulfur metabolism, Purine catabolism, Detoxification reactions brynmawr.eduresearchgate.netnih.gov |

Enzymatic Activities and Substrate Specificity of 6,7-Dimethylpteridin-2-amine Analogs

The biological effects of 6,7-Dimethylpteridin-2-amine and its analogs are largely mediated through their interactions with specific enzymes. These interactions can range from direct catalysis to potent inhibition, with significant implications for cellular function and therapeutic applications.

Interaction with O6-Alkylguanine-DNA Alkyltransferase (AGT) by Benzylpteridine Derivatives

O6-Alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that protects the genome from the mutagenic effects of alkylating agents by transferring the alkyl group from the O6 position of guanine (B1146940) to one of its own cysteine residues. nih.gov The inactivation of AGT can enhance the efficacy of certain anticancer drugs. Research has shown that benzylpteridine derivatives can act as potent inactivators of human AGT.

Notably, 2-amino-O4-benzyl-6,7-dimethylpteridine has been identified as a powerful inactivator of AGT in vitro, demonstrating potency comparable to or greater than O6-benzylguanine, a well-known AGT inhibitor that has been in clinical trials. nih.gov This finding underscores the significance of the 6,7-dimethyl substitution on the pteridine ring for this specific enzymatic interaction. The ability of such derivatives to sensitize tumor cells to alkylating agents makes them promising candidates for further investigation in cancer therapy.

Table 1: Inactivation of O6-Alkylguanine-DNA Alkyltransferase (AGT) by Pteridine Derivatives

| Compound | Relative Potency vs. O6-benzylguanine | Reference |

|---|---|---|

| 2-amino-O4-benzyl-6,7-dimethylpteridine | Potent inactivator | nih.gov |

| 2-amino-O4-benzylpteridine | Potent inactivator | nih.gov |

Oxidation by Aldehyde Oxidase and Xanthine Oxidase

Aldehyde oxidase (AO) and xanthine oxidase (XO) are molybdenum-containing enzymes that play significant roles in the metabolism of a wide range of endogenous and exogenous compounds, including pteridines. psu.eduscientiaplena.org.br Studies have demonstrated that both AO and XO can catalyze the oxidation of 2-amino-6,7-disubstituted pteridines.

The primary metabolic transformation observed is the hydroxylation at the C4 position, converting the 2-amino-6,7-disubstituted pteridines into their corresponding 4-hydroxy derivatives. nih.govresearchgate.net Furthermore, it has been noted that 4-hydroxy-6,7-disubstituted pteridines can be further oxidized at the C2 position by both enzymes. nih.govresearchgate.net Interestingly, 4-amino-6,7-disubstituted pteridines were found to be resistant to oxidation by either enzyme. nih.govresearchgate.net The susceptibility of 6,7-dimethylpteridin-2-amine to oxidation by AO and XO highlights a key metabolic pathway for this class of compounds. Additionally, 4-chloro-6,7-dimethylpteridine (B11771052) has been shown to inhibit rat liver xanthine oxidase and, to a lesser extent, rabbit liver aldehyde oxidase. researchgate.netscilit.com

Table 2: Oxidation of Pteridine Derivatives by Aldehyde Oxidase and Xanthine Oxidase

| Substrate | Enzyme(s) | Major Product/Activity | Reference |

|---|---|---|---|

| 2-amino-6,7-disubstituted pteridines | Aldehyde Oxidase, Xanthine Oxidase | 4-hydroxy derivatives | nih.govresearchgate.net |

| 4-hydroxy-6,7-disubstituted pteridines | Aldehyde Oxidase, Xanthine Oxidase | Oxidation at C2 position | nih.govresearchgate.net |

| 4-amino-6,7-disubstituted pteridines | Aldehyde Oxidase, Xanthine Oxidase | Not oxidized | nih.govresearchgate.net |

Pteridine Reductase (PTR1) as a Target for Antileishmanial Therapeutics

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, relies on a unique folate metabolism for survival. Pteridine reductase 1 (PTR1) is a key enzyme in this pathway, providing a bypass mechanism for the production of reduced folates when the primary enzyme, dihydrofolate reductase (DHFR), is inhibited. osti.govdrugbank.com This makes PTR1 an attractive target for the development of antileishmanial drugs.

Several studies have explored pteridine-based compounds as inhibitors of PTR1. While specific research focusing solely on 6,7-Dimethylpteridin-2-amine is limited, the broader class of pteridine derivatives has shown promise. The development of dual inhibitors that target both PTR1 and DHFR is considered a particularly effective strategy to combat drug resistance in Leishmania. drugbank.comnih.gov Given the established role of the pteridine scaffold in binding to the active site of PTR1, it is plausible that 6,7-dimethylpteridine analogs could be designed as effective inhibitors. The exploration of such compounds could lead to novel therapeutic options for this neglected tropical disease. osti.govresearchgate.net

Modulation of Enzymes in Tetrahydrofolate Pathway (e.g., 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase, dihydrofolate reductase)

DHFR is a well-established target for a variety of antimicrobial and anticancer drugs. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. Studies have shown that 2,4-diamino-6,7-dimethylpteridine (B73076) acts as a classical inhibitor of DHFR from both Escherichia coli and chicken liver. The inhibition is competitive with respect to dihydrofolate. The pKa value of 7.9 observed in the Ki profile for 2,4-diamino-6,7-dimethylpteridine is similar to the pKa of 8.09 observed in the (V/K)DHF profile, providing insights into the chemical mechanism of the reaction.

Table 3: Inhibition of Dihydrofolate Reductase (DHFR) by 2,4-Diamino-6,7-dimethylpteridine

| Enzyme Source | Type of Inhibition | Kinetic Parameter | Reference |

|---|---|---|---|

| E. coli | Classical | Ki profile pKa = 7.9 |

Studies on Enzymatic Oxidation Rates

The rate at which pteridine derivatives are metabolized by enzymes such as aldehyde oxidase and xanthine oxidase is a critical determinant of their biological activity and duration of action. While comprehensive kinetic data for the enzymatic oxidation of 6,7-Dimethylpteridin-2-amine are scarce, qualitative studies indicate that 2-amino-6,7-disubstituted pteridines are readily oxidized. nih.govresearchgate.net The oxidation of 6-aryl-4(3H)-pteridinones by xanthine oxidase from Arthrobacter M-4 has been observed to be generally rapid. However, the rate can be influenced by the nature of the substituents. For instance, with 7-(pX-phenyl)-4(3H)-pteridinones, substituents larger than hydrogen or fluorine lead to a slower rate of oxidation. Further quantitative studies are necessary to determine the precise kinetic parameters (Km and Vmax) for the oxidation of 6,7-Dimethylpteridin-2-amine by these enzymes to fully understand its metabolic profile.

Molecular Mechanisms and Interactions of 6,7 Dimethylpteridin 2 Amine

Non-Covalent Interactions and Binding Selectivity

Binding to Nucleic Acid Structures (e.g., Orphan Cytosine in RNA Duplexes, Abasic Sites in DNA)

6,7-Dimethylpteridin-2-amine and its analogs have demonstrated notable binding affinity and selectivity for specific structures within nucleic acids, particularly at abasic (AP) sites. AP sites are common DNA lesions that lack a nitrogenous base, creating a gap in the double helix. nih.gov These sites can disrupt normal cellular processes and are recognized by a variety of small molecules. nih.gov

Studies have shown that pteridine (B1203161) derivatives can selectively bind to nucleobases positioned opposite an AP site in DNA duplexes. nih.govresearchgate.net For instance, 2,4-diamino-6,7-dimethylpteridine (B73076) has been identified as a fluorescent ligand that exhibits strong and selective binding to an orphan cytosine located opposite an abasic site in RNA duplexes. researchgate.netherts.ac.ukresearchgate.net An orphan cytosine refers to a cytosine base on one strand of a nucleic acid duplex that does not have a corresponding base-pairing partner on the opposite strand, often occurring at an abasic site. The binding is significant enough to be utilized in fluorescent sensing applications for detecting such orphan bases. researchgate.net

The interaction between these ligands and the AP site is characterized by a pseudo-base pairing mechanism, where the ligand fits into the binding pocket provided by the abasic site and forms hydrogen bonds with the target nucleobase. nih.gov This interaction is further stabilized by stacking with the nucleobases flanking the AP site. oup.com

Influence of Pteridine Substituents on Binding Behavior

The binding affinity and selectivity of pteridine derivatives are significantly influenced by the nature and position of substituents on the pteridine ring. oup.com Research has consistently shown that modifications to the parent pteridine structure can dramatically alter its interaction with nucleic acid targets. researchgate.netoup.com

For example, the addition of methyl groups to the pteridine ring has been shown to enhance binding affinity. A study comparing 2-amino-4-hydroxypteridine with its methylated counterpart, 2-amino-6,7-dimethyl-4-hydroxypteridine, revealed a tenfold increase in binding affinity for a guanine (B1146940) target opposite an AP site in a DNA duplex. nih.govoup.com Similarly, in the case of 2-amino-1,8-naphthyridines binding to cytosine opposite an AP site, an increasing number of methyl groups on the naphthyridine ring correlates with a clear increase in binding affinity for pyrimidine (B1678525) bases. nih.govoup.com

The position of these substituents is also critical. For alloxazines, another class of compounds that bind to AP sites, substitutions at the 7- and 8-positions can significantly affect binding selectivity. oup.com While alloxazine (B1666890) itself shows selectivity for adenine, its 7,8-dimethyl derivative, lumichrome, displays a clear preference for thymine. researchgate.netoup.com In the context of 2,4-diamino-6,7-dimethylpteridine binding to an orphan cytosine in RNA, the 4-amino group is crucial as it allows for the protonation of N1, facilitating fully complementary hydrogen bonding with the cytosine. herts.ac.uk These findings highlight that even subtle changes in the ligand's structure are pivotal for achieving desired binding properties. oup.com

Table 1: Effect of Methylation on Binding Affinity of Pteridine Derivatives to Nucleobases Opposite an AP Site

| Parent Ligand | Methylated Derivative | Target Nucleobase | Fold Increase in Affinity | Reference |

| 2-amino-4-hydroxypteridine | 2-amino-6,7-dimethyl-4-hydroxypteridine | Guanine | 10 | nih.govoup.com |

| 2-amino-1,8-naphthyridine | 2-amino-5,6,7-trimethyl-1,8-naphthyridine | Cytosine | ~630 | nih.gov |

| Lumazine (B192210) | 6,7-dimethylpteridine-2,4(1H,3H)-dione | Adenine | ~10 | researchgate.net |

Redox Behavior and Proton-Coupled Electron Transfer Mechanisms in Pteridine Systems

Pteridine systems, including 6,7-Dimethylpteridin-2-amine, are known to participate in redox reactions, often through proton-coupled electron transfer (PCET) mechanisms. nih.gov PCET is a fundamental process in which an electron and a proton are transferred, often in a concerted or stepwise manner. nih.govnih.gov This mechanism is crucial in many biological redox processes involving heteroaromatic coenzymes like pterins. nih.gov

Pterins can exist in multiple oxidation states, from the fully oxidized form to the fully reduced tetrahydropterin, by accepting and releasing up to four electrons and four protons. nih.govnih.gov The redox potential of the pterin (B48896) is regulated by protonation and deprotonation events that occur in synchrony with electron transfer. nih.gov

Studies on ruthenium(II) complexes with pterin ligands have provided insight into these mechanisms, demonstrating that these systems can undergo multistep proton transfer, electron transfer, and PCET processes. nih.govacs.org In some instances, the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, which is a type of PCET. acs.org The efficiency of these reactions can be facilitated by hydrogen bonding between the pterin ligand and the substrate. nih.govacs.org For example, a two-point hydrogen bonding involving the 2-amino group of a deprotonated pterin ligand can effectively facilitate HAT from a substrate to a Ru(III)-pterin complex. acs.org

Tautomerism and its Implications for Pteridine Reactivity and Interactions

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a prevalent feature of pteridine derivatives and significantly impacts their reactivity and molecular interactions. orientjchem.orgwikipedia.org Pterins can exist in several tautomeric forms, which differ in the position of hydrogen atoms on the nitrogen and oxygen atoms of the heterocyclic ring. wikipedia.org These tautomers are in a dynamic equilibrium in solution, meaning that different forms can be present to participate in reactions. wikipedia.org

The most stable tautomeric forms are generally the keto and amino forms, rather than the enol and imino forms. orientjchem.orgnih.gov For instance, in pterin (2-amino-pteridin-4(3H)-one), the keto-enol equilibrium lies predominantly towards the keto form. nih.gov The specific tautomer present can influence the molecule's hydrogen bonding capabilities and, consequently, its binding to biological targets. The ability to form specific hydrogen bonds is critical for the selective recognition of nucleobases, as seen in the interaction with orphan cytosine. herts.ac.uk

The distribution of tautomers can be influenced by substituents on the pteridine ring. researchgate.net Electron-donating groups may shift the equilibrium towards one tautomer, while electron-withdrawing groups may favor another. researchgate.net This shift in tautomeric preference can, in turn, affect the molecule's reactivity and biological activity.

Structure-Based Pharmacophore Analysis

Structure-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govbiorxiv.org A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. nih.gov

For pteridine derivatives like 6,7-Dimethylpteridin-2-amine, a pharmacophore model can be developed based on its known interactions with nucleic acid structures. The key features for binding to an orphan cytosine in an RNA duplex, for example, would include hydrogen bond donors and acceptors positioned to form complementary pairs with the cytosine base. The 2-amino group and the nitrogen atoms within the pteridine ring are critical pharmacophoric features. herts.ac.uk

Structure Activity Relationship Sar Studies of 6,7 Dimethylpteridin 2 Amine Derivatives

Comprehensive SAR Exploration of Substituents on the Pteridine (B1203161) Scaffold

The pteridine nucleus, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, offers multiple positions for substitution, allowing for a systematic exploration of how different functional groups affect the molecule's interaction with biological targets.

The biological activity of pteridine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Research into 2,4-diaminopteridine (B74722) derivatives has revealed that modifications at the 2-, 4-, 6-, and 7-positions significantly modulate their potency in various biological assays.

For instance, in the context of lipoxygenase (LOX) inhibition, the substitution pattern on the pteridine ring is a key determinant of activity. Studies on a series of 2,4-diaminopteridine derivatives have shown that while substitution at the 4-amino group generally enhances potency, the effect of substituents at the 6- and 7-positions is more nuanced. nih.govtandfonline.com Specifically, the presence of 6,7-dimethyl groups was found to decrease inhibitory activity against soybean lipoxygenase when compared to the unsubstituted analog. nih.govtandfonline.com This suggests that for LOX inhibition, increased bulk at the 6- and 7-positions may be detrimental to binding.

Conversely, in assays measuring protection against lipid peroxidation, the 6,7-dimethyl substitution dramatically enhances activity. tandfonline.com This highlights a critical aspect of SAR: the same structural modification can have opposing effects on different biological endpoints. The nature of the substituent at the 2-position also plays a role, though it appears to be secondary to the influence of the 6,7-dimethyl groups in this context. tandfonline.com

Furthermore, 6,7-disubstituted-2,4-diaminopteridines have been identified as inhibitors of phosphatidylinositol-3-kinase (PI3K), indicating the therapeutic potential of this scaffold in conditions like myocardial infarction. nih.govtandfonline.com The specific nature of the groups at these positions is crucial for achieving isozyme-selective inhibition.

| Compound/Scaffold | Substitution Pattern | Biological Activity | Effect of Substitution |

| 2,4-Diaminopteridine | 6,7-dimethyl | Lipoxygenase Inhibition | Decreased potency compared to unsubstituted analog nih.govtandfonline.com |

| 2,4-Diaminopteridine | 6,7-dimethyl | Lipid Peroxidation | Greatly enhanced protection tandfonline.com |

| 2,4-Diaminopteridine | 4-amino substitution | Lipoxygenase Inhibition | Generally increased potency nih.govtandfonline.com |

| 6,7-Disubstituted-2,4-diaminopteridine | Varied | PI3K Inhibition | Activity identified nih.govtandfonline.com |

The two methyl groups at the 6- and 7-positions of 6,7-Dimethylpteridin-2-amine are not merely passive space-fillers; they actively influence the compound's physicochemical properties and its interactions with biological macromolecules. Methyl groups can impact a molecule's stability, reactivity, and binding affinity through a combination of steric and electronic effects.

The reactivity of alkyl groups attached to the pteridine ring, particularly at the 6-position, is influenced by the electronic nature of the heterocyclic system. These methyl groups can undergo reactions such as deuterium (B1214612) exchange under acidic or basic conditions. rsc.org However, they may be resistant to other transformations like clean bromination or aldol (B89426) condensation. rsc.org The oxidation of these alkyl groups can provide a route to pteridines with carbonyl functions at the C-6 position, opening up further avenues for derivatization. rsc.org

From a binding perspective, the addition of methyl groups can be a double-edged sword. On one hand, they increase the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within a protein's active site. On the other hand, their steric bulk can lead to clashes with the protein surface, thereby reducing or abolishing affinity. The context of the binding site is therefore paramount. The 6,7-dimethyl arrangement provides a specific steric footprint that can either be favorable or unfavorable depending on the topology of the target protein.

Quantitative Structure-Activity Relationships (QSAR) in Dihydropterins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.orgljmu.ac.uk For dihydropterin derivatives, which are reduced forms of pterins, QSAR studies are valuable for predicting the activity of novel analogs and for gaining insight into the structural features that govern their biological function. nih.gov

QSAR models for dihydropteridone derivatives, for example, have been developed to predict their anticancer activity. nih.gov These models utilize molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties and spatial arrangement. In one such study, the "Minimum exchange energy for a C-N bond" was identified as a key descriptor influencing the activity of dihydropteridone derivatives against glioblastoma. nih.gov

These models can be two-dimensional (2D-QSAR), focusing on topological and physicochemical descriptors, or three-dimensional (3D-QSAR), which considers the spatial arrangement of the molecule and its interaction fields. nih.gov By combining these approaches, researchers can develop robust predictive models that guide the synthesis of new compounds with enhanced potency. nih.gov

Case Studies of Structure-Activity Correlations (e.g., triamterene-like activity, enzyme inhibition)

The principles of SAR are well-illustrated by case studies of specific pteridine derivatives that have been investigated for their therapeutic potential.

Triamterene (B1681372) and its Analogs: Triamterene, a pteridine derivative with a 2,4,7-triamino-6-phenyl substitution pattern, is a known potassium-sparing diuretic that acts by inhibiting the epithelial sodium channel (ENaC). frontiersin.orgnih.gov SAR studies on triamterene and its analogs have been conducted to understand the structural requirements for this diuretic activity. The modification of the amino groups at positions 2, 4, and 7, as well as the phenyl group at position 6, can lead to significant changes in activity, lipophilicity, and toxicity. frontiersin.org For instance, in silico and in vivo screening of triamterene analogs has identified compounds with enhanced diuretic effects. frontiersin.org Interestingly, triamterene has also been identified as a potential dual inhibitor of the VEGFR-2 and c-Met kinase receptors, suggesting its potential repurposing in cancer therapy. Molecular docking studies have revealed that triamterene occupies the ATP-binding site of these kinases.

Enzyme Inhibition: As previously mentioned, 6,7-disubstituted pteridine derivatives have been explored as inhibitors of various enzymes. The SAR of 2,4-diaminopteridines as lipoxygenase inhibitors demonstrates the critical role of the substitution pattern. nih.govtandfonline.com While the 6,7-dimethyl substitution diminishes LOX inhibition, other modifications, such as specific substitutions at the 4-amino position, can lead to potent inhibitors with IC50 values in the nanomolar range. nih.govtandfonline.com

The following table presents IC50 values for selected pteridine derivatives against soybean lipoxygenase, illustrating the impact of different substitution patterns.

| Compound | 2-Substituent | 4-Substituent | 6,7-Substituents | IC50 (µM) for LOX Inhibition |

| 18g | 4-methylpiperazin-1-yl | thiophen-2-ylmethylamino | H, H | >50 |

| 18f | 4-methylpiperazin-1-yl | thiophen-2-ylmethylamino | CH3, CH3 | >50 |

| 18d | 4-methylpiperazin-1-yl | pyridin-2-ylmethylamino | H, H | 0.1 |

| 9 | 4-methylpiperazin-1-yl | 4-methylpiperazin-1-yl | H, H | 5 |

Data extracted from a study on pteridine-2,4-diamine derivatives as lipoxygenase inhibitors. nih.govtandfonline.com

These case studies underscore the power of SAR in guiding the optimization of lead compounds. By systematically modifying the pteridine scaffold and evaluating the resulting changes in biological activity, researchers can develop a deeper understanding of the molecular interactions that drive potency and selectivity, ultimately leading to the discovery of novel and effective therapeutic agents.

Computational and Theoretical Investigations of 6,7 Dimethylpteridin 2 Amine and Pteridine Analogs

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies on pteridine (B1203161) analogs have been crucial in identifying potential inhibitors for various enzymes, such as pteridine reductase (PTR1), a key target in trypanosomatid parasites. nih.govnih.gov In these studies, computational models are used to fit the pteridine derivatives into the active site of the target enzyme. The software then calculates a docking score, which is an estimation of the binding free energy, indicating the strength of the interaction. Lower binding energy values suggest a more stable and favorable protein-ligand complex. core.ac.ukyoutube.com

These simulations also reveal the specific amino acid residues that form key interactions with the ligand. For instance, studies on PTR1 have shown that residues like Phenylalanine (Phe), Aspartic acid (Asp), and Tyrosine (Tyr) are often involved in crucial hydrogen bonding and π-π stacking interactions with pteridine-based inhibitors. nih.gov The identification of these interacting residues is vital for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.

Below is a representative table illustrating the type of data generated from molecular docking studies, showing predicted binding energies and key interacting residues for hypothetical pteridine analogs docked into an enzyme active site.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Analog A | Pteridine Reductase 1 | -9.8 | Tyr194, Asp181, Phe113, Arg17 |

| Analog B | Pteridine Reductase 1 | -9.2 | Ser111, Phe113, Tyr194 |

| Analog C | Dihydropteroate Synthase | -8.5 | Arg254, Lys221, Asp97 |

| Analog D | Dihydropteroate Synthase | -7.9 | Arg63, Phe190, Pro65 |

This table is illustrative and compiled based on typical findings in molecular docking literature for pteridine analogs. nih.gov

While experimental structures from X-ray crystallography or NMR spectroscopy are preferred for docking studies, they are not always available for every protein of interest. In such cases, homology modeling (or comparative modeling) is employed to generate a three-dimensional model of the target protein. vignan.ac.inrsc.org This technique relies on the amino acid sequence of the target protein and an experimentally determined structure of a related homologous protein, which serves as a template. nih.gov The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template; a sequence identity above 50% generally yields a high-quality model. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These methods are used to analyze electron distribution, molecular orbitals, and reactivity, as well as to predict photophysical properties.

DFT calculations are widely used to investigate the electronic structure of pteridine derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. nih.govirjweb.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.govaimspress.com This map is invaluable for predicting how a molecule will interact with other molecules, identifying sites susceptible to nucleophilic or electrophilic attack. nih.gov For pteridine analogs, MEP maps can help predict which nitrogen atoms are most likely to act as hydrogen bond acceptors in a protein's active site.

The following table shows representative data from DFT calculations for hypothetical pteridine compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pteridine Analog 1 | -6.29 | -1.81 | 4.48 |

| Pteridine Analog 2 | -6.40 | -1.61 | 4.79 |

| Pteridine Analog 3 | -5.98 | -2.05 | 3.93 |

| Pteridine Analog 4 | -6.15 | -1.75 | 4.40 |

This table is illustrative, reflecting typical values obtained from DFT calculations on organic molecules. irjweb.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the photophysical properties of molecules, such as their absorption and emission spectra. nih.gov This computational approach can calculate the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in a UV-Vis spectrum. rsc.orgbeilstein-journals.org

By simulating the electronic transitions between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and, with further calculations involving the geometry optimization of the excited state, the fluorescence emission wavelength. youtube.com These predictions are crucial for designing pteridine-based compounds for applications such as fluorescent probes, photosensitizers, or organic light-emitting diodes (OLEDs). vignan.ac.in The accuracy of TD-DFT predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects, but modern computational methods often show good correlation with experimental results. rsc.orgresearchgate.net

Advanced Computational Modeling Techniques

Beyond standard docking and DFT, more advanced computational techniques are employed to gain a deeper, dynamic understanding of protein-ligand systems. These methods provide insights that static models cannot, such as the stability of interactions over time and more accurate estimations of binding affinity.

One of the most important advanced techniques is Molecular Dynamics (MD) simulation . hilarispublisher.com While molecular docking provides a static snapshot of a ligand in a protein's binding site, MD simulations track the movements of every atom in the protein-ligand complex over a period of time, typically nanoseconds to microseconds. nih.govmdpi.com This provides a dynamic view of the interaction, revealing the flexibility of the protein and the stability of the ligand's binding pose. strath.ac.ukfrontiersin.org MD simulations are crucial for confirming whether the key interactions predicted by docking are maintained over time. mdpi.com

Following MD simulations, techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods can be used to calculate the binding free energy of the protein-ligand complex. nih.govnih.gov These methods offer a more accurate estimation of binding affinity than the scoring functions used in initial docking because they incorporate contributions from solvation effects and average over multiple conformations from the MD trajectory. nih.gov These advanced models are essential for refining lead compounds in drug discovery, providing a more rigorous assessment of their potential efficacy. nih.govnih.gov

Academic Research on Pteridine Derivatives and Analogs of 6,7 Dimethylpteridin 2 Amine

Pterin (B48896) and Lumazine (B192210) Derivatives

Naturally occurring pteridines are broadly categorized into two main classes: pterins and lumazines, which are structural analogs of aminopteridines. researchgate.net Pterins are characterized by a 2-amino-4-oxo-pteridine structure, while lumazines (pteridine-2,4(1H,3H)-diones) possess oxo-substituents at both the C-2 and C-4 positions. researchgate.netpsu.educonicet.gov.ar

Pterin and its derivatives are crucial in various biological redox reactions. psu.edu For instance, 6-carboxypterin has been studied as a model pterin in the formation of metal complexes, binding metal ions like Ni(II) and Cd(II) at the O4 and N5 positions. mdpi.com The interaction of pterins with metals such as copper has also been investigated to understand the active sites of metalloenzymes like phenylalanine hydroxylase. mdpi.comacs.org

Lumazine and its derivatives are also widespread in biological systems. jrespharm.com A notable example is 6,7-dimethyl-8-ribityllumazine, which is the biosynthetic precursor to riboflavin (B1680620) (vitamin B2). jrespharm.com Research has explored the synthesis of lumazine derivatives with enhanced solubility in organic solvents by introducing alkyl chains, such as in 1-decylpteridine-2,4(1,3H)-dione and 1,3-didecylpteridine-2,4(1,3H)-dione. conicet.gov.ar The chemical stability of various pterin and lumazine derivatives has been studied, with findings indicating that stability is influenced by the substitution pattern; for example, 6,7-unsubstituted pteridines are generally more stable than their hydroxylated counterparts. ubc.ca

Table 1: Key Pterin and Lumazine Derivatives in Research

| Compound Name | Class | Significance/Area of Research |

|---|---|---|

| Pterin | Pterin | Parent compound of the pterin family; used in studies of metal complexation and redox chemistry. psu.edumdpi.com |

| Lumazine | Lumazine | Parent compound of the lumazine family; precursor for synthetic derivatives. conicet.gov.arjrespharm.com |

| Isoxanthopterin | Pterin | A naturally occurring pteridine (B1203161) pigment studied for its chemical stability. psu.eduubc.ca |

| 6,7-dimethyl-8-ribityllumazine | Lumazine | Biosynthetic precursor to riboflavin (vitamin B2). jrespharm.com |

| 6-Carboxypterin | Pterin | Used as a model pterin for studying metal ion chelation. mdpi.com |

| 1-decylpteridine-2,4(1,3H)-dione | Lumazine | Synthesized to enhance solubility for photochemical studies. conicet.gov.ar |

Aminopteridine Derivatives with Diverse Substituents

The biological activity of pteridine compounds can be significantly modulated by introducing diverse substituents onto the core ring structure. Research on aminopteridine derivatives, which share the 2-amino group with 6,7-Dimethylpteridin-2-amine, has revealed important structure-activity relationships.

Studies have focused on the 2,4-diaminopteridine (B74722) scaffold, which is the core of the well-known antifolate drug methotrexate (B535133). nih.govtandfonline.com A novel series of N-substituted 2,4-diaminopteridines has been synthesized and evaluated for antioxidant and anti-inflammatory properties. nih.gov The presence of 6,7-dimethyl groups on the pteridine ring was found to significantly enhance protection against lipid peroxidation. nih.govtandfonline.com For example, several 2,4-diamino-6,7-dimethylpteridine (B73076) derivatives showed potent radical-scavenging activity and inhibition of soybean lipoxygenase, with IC₅₀ values as low as 100 nM. nih.govtandfonline.com

Systematic alterations of substituents at various positions of the pteridine nucleus have been performed to establish structure-activity relationships. acs.org For instance, in the development of inhibitors for neuronal nitric oxide synthase (NOS-I), a series of 4-amino pteridine derivatives were synthesized. acs.org It was found that varying the substitution pattern at the 2-, 5-, and 7-positions did not lead to significant inhibitory effects on the enzyme's activity, highlighting the specific importance of other positions for this particular target. acs.org Other research has reported on 6,7-dimethylpteridine derivatives with heterocycles substituted at position 2 and linked to a thioether or alkylamino group at position 4. orientjchem.org

Table 2: Biological Activity of Substituted Aminopteridine Derivatives

| Compound | Target/Assay | Activity |

|---|---|---|

| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) | Rat Paw Edema (Anti-inflammatory) | 41% reduction in edema at 0.01 mmol/kg. nih.govtandfonline.com |

| 2,4-diamino-6,7-diphenylpteridine (5c) | Linoleic Acid Peroxidation (Antioxidant) | Potent inhibitor. nih.govtandfonline.com |

| 2,4-bis[di(2-hydroxyethyl)amino]-6,7-dimethylpteridine (18g) | Linoleic Acid Peroxidation (Antioxidant) | IC₅₀ = 0.1 μM. nih.govtandfonline.com |

Fused Heterocyclic Systems Incorporating Pteridine Nucleus

A key strategy in medicinal chemistry is the fusion of heterocyclic rings to create novel scaffolds with unique biological properties. ijfmr.com The pteridine nucleus, itself a fused system of pyrazine (B50134) and pyrimidine (B1678525), can be further annulated with other rings. ijfmr.comlsbu.ac.ukderpharmachemica.com

Research has explored the synthesis of bicyclic and tricyclic systems where the pteridine core is fused to another heterocycle. One such example involves the design of 4,5-dihydro- nih.govnih.govrsc.orgtriazolo[4,3-f]pteridine derivatives. nih.gov Starting from a known pteridine-based kinase inhibitor, BI-2536, researchers modified the dihydropteridine core to create novel compounds. nih.gov This work led to the identification of a potent and selective inhibitor of BRD4, a protein implicated in cancer, demonstrating how fusing a triazole ring to the pteridine scaffold can shift biological activity from one target (PLK1 kinase) to another (BRD4). nih.gov

The general principle of using nitrogen-rich heterocycles as a basis for new compounds is well-established. lsbu.ac.uk The pteridine system, with a nitrogen-to-carbon ratio of 4:6, is considered a nitrogen-rich framework. lsbu.ac.uk The fusion of pyrimidine with other heterocycles is a common theme in the synthesis of biologically active molecules, with pteridines being a prominent example alongside purines and quinazolines. derpharmachemica.com This approach of building larger, fused systems allows for the exploration of new chemical space and the development of structurally diverse compounds. ijfmr.com

Synthesis and Biological Evaluation of Novel Pteridine Compounds

The synthesis and subsequent biological evaluation of novel pteridine compounds is an active area of research aimed at discovering new therapeutic agents. nih.govrsc.org Various synthetic strategies are employed to create libraries of pteridine derivatives with diverse functionalities. ijfmr.com

One approach involves the condensation of diaminopyrimidines with dicarbonyl compounds, a classic method for forming the pteridine ring system. orientjchem.orgresearchgate.net Other methods include the Isay reaction and multi-step syntheses that allow for the stepwise and regioselective introduction of different substituents at specific positions on the pteridine core. ijfmr.comtandfonline.com For example, to create pteridines with different substituents at the 2- and 4-positions, a stepwise introduction is necessary. tandfonline.com

Once synthesized, these novel compounds undergo biological evaluation to assess their potential. A common practice is to screen them against a panel of cancer cell lines. nih.gov For instance, a series of pteridinone derivatives featuring a hydrazone moiety was synthesized and tested against A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cell lines, with some compounds showing potent antiproliferative effects. nih.govresearchgate.net Another study focused on pteridinone derivatives with a sulfonyl moiety, identifying a potent dual inhibitor of Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), two important anticancer targets. rsc.org Compound B2 from this series exhibited an IC₅₀ value of 6.3 nM against PLK1 and 179 nM against BRD4. rsc.org These studies exemplify the workflow of designing, synthesizing, and evaluating new pteridine derivatives to identify promising lead compounds for further development. nih.gov

Table 3: Examples of Synthesized Pteridine Derivatives and Their Biological Evaluation

| Compound Series | Key Structural Feature | Biological Target/Assay | Example Result |

|---|---|---|---|

| Pteridinone Derivatives nih.govresearchgate.net | Hydrazone moiety | Antiproliferative activity (A549, HCT116, PC-3 cells) | Compound L₁₉: IC₅₀ values of 3.23 μM (A549), 4.36 μM (HCT116), 8.20 μM (PC-3). nih.gov |

| Pteridinone Derivatives rsc.org | Sulfonyl moiety | Dual PLK1/BRD4 inhibition | Compound B2: IC₅₀ = 6.3 nM (PLK1), 179 nM (BRD4). rsc.org |

| 4,5-dihydro- nih.govnih.govrsc.orgtriazolo[4,3-f]pteridines nih.gov | Fused triazole ring | BRD4 inhibition | Compound 23: IC₅₀ = 79 nM (BRD4); IC₅₀ = 1.53 μM against MV4;11 cells. nih.gov |

Future Directions and Emerging Research Avenues in 6,7 Dimethylpteridin 2 Amine Research

Advancements in Targeted Synthesis Methodologies

The synthesis of pteridine (B1203161) derivatives is a well-established field, yet there is always a drive for more efficient, selective, and scalable methods. Future research in the synthesis of 6,7-Dimethylpteridin-2-amine will likely focus on developing novel synthetic routes that allow for precise control over the substitution pattern on the pteridine core. This could involve the use of new catalytic systems, flow chemistry techniques for improved safety and scalability, and the development of protecting group strategies that enable the selective modification of different positions on the pteridine ring. Such advancements would facilitate the creation of a library of analogues of 6,7-Dimethylpteridin-2-amine, which is crucial for structure-activity relationship (SAR) studies.

Deeper Elucidation of Molecular Mechanisms and Signaling Pathways

While the broader class of pteridines is known to interact with a variety of biological targets, the specific molecular mechanisms of 6,7-Dimethylpteridin-2-amine are not well-defined. A significant area of future research will be to identify the specific enzymes, receptors, or other biomolecules with which this compound interacts. This will involve a range of biochemical and cell-based assays. For instance, researchers may investigate its ability to inhibit kinases, as other pteridine derivatives have shown activity against targets like Janus kinase (Jak1 and Jak2) and PI3 kinase. orientjchem.orgnih.gov Understanding the downstream effects of these interactions on cellular signaling pathways, such as those involved in cell proliferation or apoptosis, will be critical to understanding its potential therapeutic effects. orientjchem.org

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new therapeutic agents is increasingly reliant on the synergy between computational modeling and experimental validation. For 6,7-Dimethylpteridin-2-amine, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to predict its binding affinity to various biological targets. These in silico methods can help prioritize which derivatives of 6,7-Dimethylpteridin-2-amine to synthesize and test, saving time and resources. For example, computational studies could be used to design derivatives with improved potency or selectivity for a particular enzyme. The predictions from these computational models would then be validated through experimental testing, creating an iterative cycle of design, synthesis, and testing to optimize the compound's properties.

Exploration of New Biochemical and Biological Applications of Pteridine Scaffolds

The pteridine scaffold is remarkably versatile, with derivatives showing a wide array of biological activities. nih.govijrpr.com Future research will undoubtedly explore new applications for pteridine-based compounds, including 6,7-Dimethylpteridin-2-amine. Given that pteridines have been investigated as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, there is a broad scope for discovering new therapeutic uses. nih.govnumberanalytics.com For example, the anti-inflammatory properties of some pteridines suggest that 6,7-Dimethylpteridin-2-amine could be investigated for its potential in treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. nih.gov Furthermore, as our understanding of the role of pteridines in biological systems deepens, new opportunities may emerge to target pathways involved in metabolic disorders, infectious diseases, or neurodegeneration. nih.govnumberanalytics.com The exploration of multitargeted therapies, where a single pteridine derivative can modulate several disease-related targets, is another promising avenue for future research. nih.gov

Q & A

Q. What are the established synthetic routes for 6,7-Dimethylpteridin-2-amine, and what key reaction parameters influence yield?

The synthesis of 6,7-Dimethylpteridin-2-amine typically involves multi-step reactions starting from substituted pteridine precursors. For example, chlorinated intermediates (e.g., 6,7-dichloro derivatives) can undergo nucleophilic substitution with amines under controlled conditions. Key parameters include:

- Temperature : Reactions often require heating (e.g., 80–100°C) to activate intermediates.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactivity .

- Purification : Silica gel column chromatography or recrystallization is critical for isolating high-purity products . Comparative studies suggest that yields vary with steric hindrance and electronic effects of substituents, necessitating optimization for each derivative .

Q. Which analytical techniques are critical for characterizing 6,7-Dimethylpteridin-2-amine, and how are they applied?

Rigorous characterization ensures structural fidelity and purity:

- NMR spectroscopy : H and C NMR confirm substitution patterns and regiochemistry, with methyl groups appearing as distinct singlets in the aromatic region .

- HPLC : Monitors reaction progress and purity, with reverse-phase columns resolving closely related impurities .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or residual solvents, requiring repeated purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 6,7-Dimethylpteridin-2-amine derivatives?

SAR studies focus on modifying substituents to enhance target binding or solubility:

- Methyl group positioning : Systematic replacement of 6- and 7-methyl groups with bulkier alkyl chains (e.g., ethyl, isopropyl) can probe steric tolerance in enzyme active sites .

- Amine functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-amine position may improve metabolic stability .

- Biological assays : Pair synthetic modifications with enzyme inhibition assays (e.g., IC determination) and pharmacokinetic profiling (e.g., logP measurements) to correlate structure with activity .

Q. What strategies resolve contradictions in reported synthetic yields of 6,7-Dimethylpteridin-2-amine across literature?

Yield discrepancies often arise from subtle differences in protocol execution:

- Reagent quality : Trace moisture in solvents or amines can quench reactive intermediates, necessitating rigorous drying .

- Catalyst loading : Palladium-catalyzed aminations require precise catalyst-to-substrate ratios (e.g., 5–10 mol%) to avoid side reactions .

- Scale-dependent effects : Pilot-scale reactions may suffer from inefficient mixing or heat transfer, requiring iterative process optimization . Statistical tools like Design of Experiments (DoE) can systematically identify critical variables affecting yield .

Q. What computational methods predict the reactivity of 6,7-Dimethylpteridin-2-amine in nucleophilic substitution reactions?

Computational modeling aids in reaction mechanism elucidation:

- Density Functional Theory (DFT) : Calculates activation energies for amine displacement at the 2-position, identifying transition states and regioselectivity trends .

- Molecular docking : Predicts binding conformations of derivatives with biological targets (e.g., kinases), guiding rational design .

- Solvent effects : Continuum solvation models (e.g., COSMO-RS) simulate solvent polarity impacts on reaction pathways . Experimental validation via kinetic studies (e.g., rate constant measurements) is essential to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.